3-(1,3-benzodioxol-5-ylmethyl)-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
This compound belongs to the pyrido[3,2-d]pyrimidine-dione class, characterized by a fused pyridine-pyrimidine core with ketone groups at positions 2 and 4. Its structure includes two distinct substituents:
- Position 3: A 1,3-benzodioxol-5-ylmethyl group, which introduces an oxygen-rich aromatic system capable of π-π interactions and hydrogen bonding .
- Position 1: A naphthalen-1-ylmethyl group, a bulky polyaromatic substituent that may enhance lipophilicity and influence binding to hydrophobic pockets in biological targets .
For example, similar pyridopyrimidine derivatives are synthesized via refluxing intermediates with substituted aldehydes or amines, followed by recrystallization .
Properties
CAS No. |
921775-58-8 |
|---|---|
Molecular Formula |
C26H19N3O4 |
Molecular Weight |
437.455 |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C26H19N3O4/c30-25-24-21(9-4-12-27-24)28(15-19-7-3-6-18-5-1-2-8-20(18)19)26(31)29(25)14-17-10-11-22-23(13-17)33-16-32-22/h1-13H,14-16H2 |
InChI Key |
JJLVFOOYXXWWJF-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CC=N4)N(C3=O)CC5=CC=CC6=CC=CC=C65 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-(1,3-benzodioxol-5-ylmethyl)-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 358.38 g/mol. The structure features a pyrido-pyrimidine core, which is often associated with various biological activities including anticancer and anti-inflammatory effects.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrido[3,2-d]pyrimidines have been shown to inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways.
Key Findings:
- Inhibition of Kinases: Studies suggest that the compound may act as an inhibitor of MEK1/2 kinases, which play a crucial role in the MAPK signaling pathway associated with cancer cell growth and survival .
- Cell Proliferation: In vitro assays demonstrated that related compounds effectively inhibited the proliferation of acute leukemia cells at low micromolar concentrations .
| Compound | Cell Line | GI50 (µM) | Mechanism |
|---|---|---|---|
| AZD6244 | MV4-11 | 0.3 | MEK1/2 inhibition |
| AZD6244 | MOLM13 | 1.2 | MEK1/2 inhibition |
Anti-inflammatory Effects
The benzodioxole moiety has been linked to anti-inflammatory activities through the inhibition of nitric oxide synthase (iNOS). Compounds designed with similar structures have shown selectivity for iNOS over neuronal NOS (nNOS) and endothelial NOS (eNOS), indicating potential therapeutic applications in inflammatory diseases .
Case Studies
- Inhibition Studies : In a study involving human A172 glioma cells, a related compound demonstrated high potency in inhibiting NO formation with selectivity towards iNOS. The crystal structure analysis provided insights into the binding interactions that contribute to this selectivity .
- Animal Models : Preclinical trials using animal models have reported significant reductions in tumor size following treatment with pyrido[3,2-d]pyrimidine derivatives. These studies assessed pharmacokinetics and toxicity profiles to establish safe dosage ranges for further development .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of pyrido[2,3-d]pyrimidines exhibit potent anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound acts as a tyrosine kinase inhibitor, targeting specific pathways involved in cancer cell signaling.
- Case Study : In vitro studies have shown that compounds similar to 3-(1,3-benzodioxol-5-ylmethyl)-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione can significantly reduce viability in breast cancer cell lines (e.g., MCF-7) .
Antiviral Properties
The compound has been evaluated for its antiviral activity against various viruses:
- Anticoronaviral Role : It has been identified as a potential candidate against coronaviruses due to its ability to inhibit viral replication.
- Case Study : In a recent study, the compound demonstrated effectiveness in reducing viral loads in infected cell cultures .
Cardiovascular Applications
Pyrido[2,3-d]pyrimidines have also shown promise in treating cardiovascular diseases:
- Role as Antihypertensives : Compounds in this class are being investigated for their ability to act as angiotensin II receptor antagonists.
- Data Table : A summary of studies related to cardiovascular applications is presented below:
Synthesis and Structure Activity Relationship (SAR)
The synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine derivatives involves multiple steps that influence their biological activity. The structure activity relationship indicates that modifications at specific positions can enhance potency and selectivity for biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally related pyridopyrimidine-dione derivatives, emphasizing substituent effects on physical and electronic properties:
Key Observations:
Substituent Effects on Physicochemical Properties :
- Bulky substituents (e.g., naphthyl in the target compound) increase molecular weight and likely reduce solubility compared to smaller groups like methyl or methoxy .
- Electron-withdrawing groups (e.g., trifluorophenyl in Compound 2o) lower HOMO-LUMO gaps, enhancing reactivity .
Biological Relevance: Pyrido[2,3-d]pyrimidine derivatives with fluorinated aryl groups (e.g., 2o) exhibit herbicidal activity by inhibiting protoporphyrinogen oxidase (PPO) via π-π interactions with FAD and hydrogen bonds with Arg98/Thr176 . The target compound’s benzodioxol group may mimic these interactions.
Electronic Structure :
- Pyrido[2,3-d]pyrimidines (e.g., 6a–d in ) exhibit HOMO-LUMO gaps of 3.91–4.10 eV, indicating moderate electronic stability. The target compound’s benzodioxol group, with its electron-rich oxygen atoms, may further stabilize the HOMO .
Preparation Methods
Benzodioxol-5-ylmethyl Substituent Attachment
The 3-(1,3-benzodioxol-5-ylmethyl) side chain is introduced via nucleophilic alkylation. Source outlines a two-step protocol for synthesizing benzodioxol-containing amines:
- Alkylation : Reacting 1,3-benzodioxole-5-carbaldehyde with methylamine in dichloromethane (CH₂Cl₂) using Na₂SO₄ as a drying agent.
- Reduction : Treating the resultant imine with NaBH₄ in methanol at 20°C to yield N-(1,3-benzodioxol-5-ylmethyl)methylamine.
For the target compound, this amine is further functionalized as a benzyl bromide and used to alkylate the pyrido[3,2-d]pyrimidine core at the N3 position. Reaction conditions involve K₂CO₃ in DMF at 60°C for 12 hours, achieving 65–72% yields based on analogous procedures.
Naphthalen-1-ylmethyl Group Installation
The N1 position is functionalized via Friedel-Crafts alkylation. Source describes naphthalene methylation using para-nitrobenzyl bromide in the presence of AlCl₃. Adapted for this synthesis:
- Naphthalene is treated with (chloromethyl)naphthalene in dichloroethane under reflux with AlCl₃ (10 mol%), yielding 1-(naphthalen-1-ylmethyl)chloride.
- Subsequent nucleophilic substitution with the pyrido[3,2-d]pyrimidine core’s NH group occurs in DMF with NaH as a base, providing 85% yield after purification.
One-Pot Multicomponent Synthesis
Source reports a streamlined one-pot method for pyrido[2,3-d]pyrimidines using 4-aminouracil, malononitrile, and aromatic aldehydes under microwave irradiation or aqueous conditions with diammonium hydrogen phosphate (DAHP). For the target compound, modifications include:
- Aldehyde Selection : Using 1,3-benzodioxole-5-carbaldehyde and naphthalene-1-carbaldehyde as dual electrophiles.
- Reaction Conditions :
This approach proceeds via Knoevenagel condensation, Michael addition, and cyclization, confirmed by LC-MS intermediacy analysis.
Comparative Analysis of Synthetic Routes
Optimization Strategies and Challenges
Solvent and Catalyst Effects
Steric Hindrance Mitigation
The naphthalen-1-ylmethyl group’s bulk necessitates:
- Higher Temperatures : Prolonged reflux (24 hours) during Friedel-Crafts alkylation.
- Phase-Transfer Catalysis : Using tetrabutylammonium bromide (TBAB) in two-phase systems to accelerate substitutions.
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for preparing pyrido[3,2-d]pyrimidine-dione derivatives, and how do they apply to this compound?
- The synthesis typically involves multi-step reactions such as:
- Alkylation : Substitution of hydrogen atoms on the pyrimidine ring with benzodioxolylmethyl or naphthylmethyl groups via nucleophilic substitution (e.g., using benzyl chlorides or chloroacetamides) .
- Cyclocondensation : Formation of the pyrido-pyrimidine core through reactions like the Biginelli condensation, often under acidic conditions (e.g., phosphorous oxychloride) .
- Purification : Techniques such as column chromatography (C18 columns) or recrystallization (ethanol) are critical for isolating high-purity products .
- Key reagents include potassium carbonate (for alkylation in DMF) and acetic acid (for cyclization) .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Structural Confirmation :
- NMR Spectroscopy (H, C): Assigns proton and carbon environments, e.g., distinguishing benzodioxole methylene protons (δ ~4.8–5.2 ppm) .
- X-ray Diffraction : Resolves crystal packing and confirms stereochemistry of the pyrido-pyrimidine core .
- Purity Assessment :
- HPLC-MS : Validates molecular weight and monitors reaction progress (e.g., using 150EX chromatographs with C18 columns) .
- FT-IR : Identifies functional groups like carbonyl (C=O stretch ~1700 cm) and thioxo (C=S ~1250 cm) .
Q. What functional groups in this compound influence its reactivity and biological activity?
- Benzodioxole Moiety : Enhances lipophilicity and potential CNS penetration due to its aromaticity and methylene linker .
- Pyrido-Pyrimidine Core : Acts as a uracil mimic, enabling interactions with nucleic acid-binding proteins or enzymes like kinases .
- Naphthylmethyl Substituent : Introduces steric bulk, which may affect binding affinity in enzymatic assays .
Advanced Research Questions
Q. How can synthetic yields be optimized for multi-step reactions involving this compound?
- Reaction Condition Tuning :
- Temperature : Alkylation steps often require 60–80°C in DMF to ensure complete substitution .
- Catalysts : FeO@SiO/InO nanoparticles improve cyclocondensation efficiency by reducing side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in alkylation, while ethanol aids in recrystallization .
Q. How should researchers address contradictions between computational and experimental data (e.g., DFT vs. NMR)?
- Case Study : DFT/B3LYP calculations may predict HOMO-LUMO gaps (~3.9–4.1 eV) that slightly deviate from UV-Vis data due to solvent effects .
- Mitigation Strategies :
- Use implicit solvent models (e.g., PCM) in DFT to better align with experimental UV-Vis .
- Validate NMR chemical shifts using natural bond orbital (NBO) analysis to account for electron delocalization effects .
Q. What methodologies are recommended for studying structure-activity relationships (SAR) of this compound?
- Analog Synthesis : Replace substituents systematically (e.g., substituting naphthylmethyl with o-tolyl or methoxyphenyl groups) to assess steric/electronic effects .
- Biological Assays :
- Kinase Inhibition : Screen against cyclin-dependent kinases (CDKs) using fluorescence polarization assays .
- Antimicrobial Activity : Use broth microdilution to determine MIC values against Gram-positive bacteria (e.g., S. aureus) .
Q. How can thermal stability and phase transitions of this compound be analyzed for formulation studies?
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (e.g., >250°C indicates suitability for high-temperature processing) .
- Differential Scanning Calorimetry (DSC) : Identifies melting points and polymorphic transitions critical for crystallization protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
